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Compound of Interest

Compound Name: 11-Ketofistularin 3

Cat. No.: B124391 Get Quote

A comprehensive guide for researchers and drug development professionals comparing the

structural features and biological activities of 11-Ketofistularin 3 with other prominent

bromotyrosine alkaloids. This guide includes quantitative data, detailed experimental protocols,

and a visual representation of a key signaling pathway affected by these marine-derived

compounds.

Bromotyrosine alkaloids, a diverse class of secondary metabolites isolated from marine

sponges, have garnered significant attention in the scientific community for their potent and

varied biological activities. Among these, 11-Ketofistularin 3, a derivative of fistularin-3, stands

out due to its unique structural modifications. This guide provides an in-depth comparison of

11-Ketofistularin 3 with other notable bromotyrosine alkaloids, focusing on their structural

nuances and the resulting impact on their biological efficacy.

Structural Comparison: A Tale of Modifications
The core structure of many bromotyrosine alkaloids features a spiroisoxazoline ring system

derived from brominated tyrosine precursors. Variations in the number and position of bromine

atoms, the length and functionalization of the aliphatic chain connecting the tyrosine units, and

modifications to the spiroisoxazoline ring itself give rise to the vast chemical diversity within this

family.

11-Ketofistularin 3, isolated from the marine sponge Aplysina archeri, is characterized by the

presence of a ketone group at the C-11 position of the fistularin-3 scaffold. This seemingly
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minor alteration can significantly influence the molecule's conformation and its interaction with

biological targets.

For comparison, other key bromotyrosine alkaloids include:

Fistularin-3: The parent compound of 11-Ketofistularin 3, lacking the C-11 ketone.

Aeroplysinin-1: A smaller, single spiroisoxazoline-containing alkaloid.

Aerothionin: A dimeric alkaloid with two spiroisoxazoline units linked by a putrescine bridge.

Anomoian B and Aplyzanzine B: More complex alkaloids with unique side-chain

modifications.

The presence of the electron-withdrawing ketone group in 11-Ketofistularin 3 can affect the

electron density of the neighboring regions, potentially altering its binding affinity to enzymes or

receptors.

Biological Activity: A Spectrum of Potency
The structural diversity of bromotyrosine alkaloids translates into a wide range of biological

activities, including antiviral, cytotoxic, and enzyme inhibitory effects. The following table

summarizes the available quantitative data for 11-Ketofistularin 3 and a selection of other

bromotyrosine alkaloids.
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Compound Biological Activity Assay System IC50 / ED50 (µM)

11-Ketofistularin 3 Antiviral Feline Leukemia Virus 42[1]

Fistularin-3 Antiviral Feline Leukemia Virus 22[1]

Anomoian B Cytotoxicity
A549 (Lung

Carcinoma)
5.1

HT-29 (Colorectal

Adenocarcinoma)
3.2

MDA-MB-231 (Breast

Adenocarcinoma)
5.3

Aplyzanzine B Cytotoxicity
A549 (Lung

Carcinoma)
6.1

HT-29 (Colorectal

Adenocarcinoma)
1.6

MDA-MB-231 (Breast

Adenocarcinoma)
7.8

Note: Direct comparative data for the cytotoxicity and acetylcholinesterase inhibition of 11-
Ketofistularin 3 is not readily available in the current literature. The data presented for other

alkaloids provides a benchmark for potential future studies.

Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed

methodologies for the key experiments are provided below.

MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase

enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:
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MTT solution (5 mg/mL in sterile PBS)

Dimethyl sulfoxide (DMSO)

96-well plates

Cancer cell lines (e.g., A549, HT-29, MDA-MB-231)

Complete cell culture medium

Test compounds (bromotyrosine alkaloids)

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours

to allow for cell attachment.

Prepare serial dilutions of the test compounds in the complete cell culture medium.

Remove the existing medium from the wells and add 100 µL of the diluted test compounds.

Include a vehicle control (medium with the same concentration of solvent used to dissolve

the compounds) and a blank control (medium only).

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

After the incubation period, add 10 µL of MTT solution to each well and incubate for another

4 hours.

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to

dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Acetylcholinesterase Inhibition Assay (Ellman's Method)
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This assay is a convenient and sensitive method for determining the activity of

acetylcholinesterase (AChE). The assay is based on the reaction of acetylthiocholine with

AChE to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

to produce a yellow-colored 5-thio-2-nitrobenzoate anion.

Materials:

Acetylcholinesterase (AChE) solution

Acetylthiocholine iodide (ATCI) solution

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

Phosphate buffer (pH 8.0)

96-well plates

Test compounds (bromotyrosine alkaloids)

Procedure:

In a 96-well plate, add 25 µL of the test compound at various concentrations.

Add 50 µL of phosphate buffer (pH 8.0) to each well.

Add 25 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

Add 125 µL of DTNB solution to each well.

Initiate the reaction by adding 25 µL of ATCI solution to each well.

Measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate

reader.

Calculate the rate of reaction for each concentration of the test compound.

Determine the percentage of inhibition and calculate the IC50 value.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathway Visualization
Many bromotyrosine alkaloids exert their cytotoxic effects by inducing apoptosis, or

programmed cell death. The following diagram illustrates a simplified intrinsic apoptosis

pathway that can be triggered by these compounds.
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Caption: Intrinsic apoptosis pathway induced by bromotyrosine alkaloids.

Conclusion
The structural comparison of 11-Ketofistularin 3 with other bromotyrosine alkaloids highlights

the importance of subtle chemical modifications in dictating biological activity. While data on 11-
Ketofistularin 3 is still emerging, the existing information on related compounds suggests a

promising avenue for further investigation into its cytotoxic and enzyme-inhibitory potential. The

provided experimental protocols offer a standardized approach for future comparative studies,

which will be crucial in elucidating the structure-activity relationships within this fascinating

class of marine natural products and paving the way for the development of novel therapeutic

agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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